3,5-Dimethyl-1-(Pyrrolidin-3-carbonyl)piperidin

Übersicht

Beschreibung

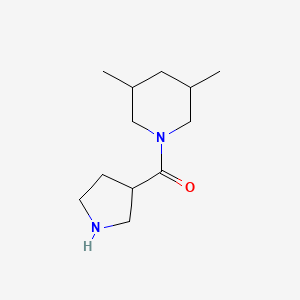

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und -synthese

Die Piperidin- und Pyrrolidinringe sind in der medizinischen Chemie weit verbreitet, da sie in zahlreichen pharmakologisch aktiven Verbindungen vorkommen. Die in Frage stehende Verbindung kann als Gerüst für die Synthese neuer Medikamente dienen. Ihre Stereochemie und das Vorhandensein mehrerer funktioneller Gruppen ermöglichen die Erstellung diverser Bibliotheken von Analoga mit potenziellen biologischen Aktivitäten .

Pharmakologie: Enzymhemmungsstudien

In der Pharmakologie sind Enzymhemmer entscheidend für das Verständnis von Krankheitsmechanismen und die Entwicklung therapeutischer Mittel. Insbesondere der Pyrrolidinring hat sich gezeigt, mit verschiedenen Enzymen wie Carboanhydrasen zu interagieren, die an Krankheiten wie Glaukom und Epilepsie beteiligt sind. Die Struktur der Verbindung könnte modifiziert werden, um ihre Affinität und Selektivität gegenüber bestimmten Enzymen zu verbessern .

Organische Chemie: Asymmetrische Synthese

Die chiralen Zentren in 3,5-Dimethyl-1-(Pyrrolidin-3-carbonyl)piperidin machen es zu einem wertvollen chiralen Hilfsmittel oder Trennmittel in der asymmetrischen Synthese. Es kann verwendet werden, um Chiralität in der Synthese von optisch aktiven Verbindungen zu induzieren, was für die Herstellung enantiomerenreiner Pharmazeutika unerlässlich ist .

Chemische Biologie: Molekulare Sonden

In der chemischen Biologie kann die Verbindung verwendet werden, um molekulare Sonden zu entwickeln, die selektiv an Proteine oder Nukleinsäuren binden. Diese Anwendung ist besonders nützlich bei der Untersuchung biologischer Prozesse auf molekularer Ebene und bei der Entwicklung diagnostischer Werkzeuge .

Bioorganische Chemie: Peptidomimetika

Der Pyrrolidinring ähnelt strukturell Prolin, einer Aminosäure, die Knicken in Peptidketten induziert. Diese Verbindung könnte verwendet werden, um Peptidomimetika zu erzeugen - Moleküle, die die Struktur und Funktion von Peptiden oder Proteinen nachahmen, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt .

Materialwissenschaften: Organische Halbleiter

Organische Halbleiter sind ein interessantes Gebiet in den Materialwissenschaften. Die starre Struktur der Verbindung und das Potenzial für elektronenreiche und elektronenarme Bereiche machen sie zu einem Kandidaten für den Einsatz in organischen Leuchtdioden (OLEDs) oder als Komponente in organischen Photovoltaikzellen .

Biotechnologie: Enantioselektive Sensoren

In der Biotechnologie könnten die chiralen Zentren der Verbindung genutzt werden, um enantioselektive Sensoren zu entwickeln. Diese Sensoren können zwischen links- und rechtshändigen Molekülen unterscheiden, was für die Produktion bestimmter biotechnologischer Produkte entscheidend ist .

Analytische Chemie: Chirale Chromatographie

Schließlich könnte diese Verbindung in der analytischen Chemie als stationäre Phase in der chiralen Chromatographie verwendet werden, um Enantiomere zu trennen. Ihre mehreren Stereozentren bieten verschiedene Interaktionspunkte, die für eine bessere Auflösung chiraler Verbindungen fein abgestimmt werden können .

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .

Biochemische Analyse

Biochemical Properties

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.

Biologische Aktivität

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of analgesics and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a pyrrolidine-3-carbonyl substituent and two methyl groups at the 3 and 5 positions. Its unique structure contributes to its interaction with various biological targets.

The biological activity of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine can be attributed to its ability to interact with specific receptors in the central nervous system. Similar compounds have shown affinity for μ-opioid receptors, which are crucial in pain modulation. The mechanism typically involves binding to these receptors, leading to analgesic effects.

Analgesic Properties

Research indicates that compounds within the piperidine class, including 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine, exhibit significant analgesic properties. For instance, derivatives of piperidine have been shown to possess high μ-opioid receptor affinity, which correlates with their potency as analgesics.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, certain piperidine-based compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and disruption of cellular proliferation pathways .

Data Table: Summary of Biological Activities

Case Studies

- Analgesic Efficacy : A study evaluating the analgesic efficacy of related piperidine compounds found that they exhibited potency levels significantly higher than traditional opioids like morphine. The IC50 values for some derivatives were in the nanomolar range, indicating strong binding affinity to μ-opioid receptors .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain analogs of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine induced cell death at concentrations lower than those required for standard chemotherapeutics. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Eigenschaften

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAPLLAFMGNNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.